Pentaerythritol-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

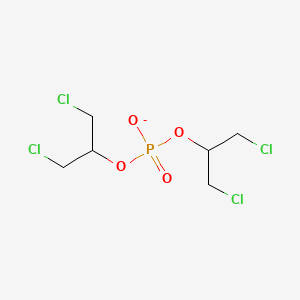

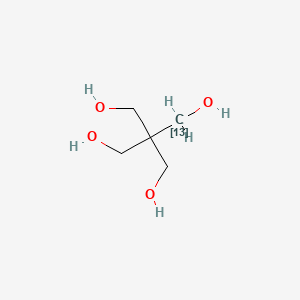

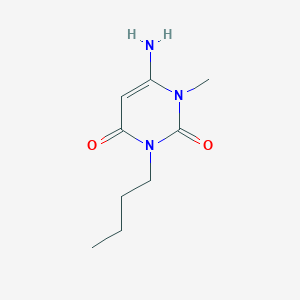

Pentaerythritol-13C is a carbon-13 labeled variant of pentaerythritol, an organic compound with the formula C(CH2OH)4. The molecular structure can be described as a neopentane with one hydrogen atom in each methyl group replaced by a hydroxyl group. This compound is a polyol, specifically a tetrol, and is a white solid. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaerythritol-13C can be synthesized via a base-catalyzed multiple-addition reaction between acetaldehyde and three equivalents of formaldehyde to give pentaerythrose, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde to yield the final product plus formate ion . The reaction conditions typically involve the use of a strong base such as sodium hydroxide and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves high-temperature condensation followed by cascade recrystallization separation. This method lowers impurities and enhances the purity of the final product . The process is designed to be efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups, which can participate in hydrogen bonding and other interactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nitric acid, which can convert the hydroxyl groups into nitrate esters, and various oxidizing agents that can further modify the compound. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

One of the major products formed from reactions involving this compound is pentaerythritol tetranitrate, a nitrate ester with explosive properties . Other products include various polyfunctionalized derivatives used in the synthesis of resins, varnishes, and other industrial materials .

Scientific Research Applications

Pentaerythritol-13C is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism by which pentaerythritol-13C exerts its effects involves the release of free nitric oxide after a denitration reaction. This nitric oxide triggers signaling pathways involving soluble guanylate cyclase, leading to various physiological effects such as vasodilation . In enzymatic reactions, this compound can participate in hydrogen transfer reactions facilitated by flavoenzymes, which are crucial for studying catalytic mechanisms .

Comparison with Similar Compounds

Pentaerythritol-13C can be compared with other similar compounds such as neopentane, neopentyl alcohol, and neopentyl glycol. These compounds share structural similarities but differ in their functional groups and chemical properties:

Neopentane: A hydrocarbon with no hydroxyl groups, making it less reactive compared to this compound.

Neopentyl Alcohol: Contains one hydroxyl group, making it less versatile in chemical reactions compared to this compound.

Neopentyl Glycol: Contains two hydroxyl groups, offering intermediate reactivity and versatility.

This compound stands out due to its four hydroxyl groups and isotopic labeling, which provide unique advantages in scientific research and industrial applications.

Properties

Molecular Formula |

C5H12O4 |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

2,2-bis(hydroxymethyl)(113C)propane-1,3-diol |

InChI |

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1+1 |

InChI Key |

WXZMFSXDPGVJKK-OUBTZVSYSA-N |

Isomeric SMILES |

C(C(CO)(CO)[13CH2]O)O |

Canonical SMILES |

C(C(CO)(CO)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)

![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)

![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)